molecular formula C15H12ClNO2S B7625694 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole

3-[(4-chlorophenyl)methylsulfonyl]-1H-indole

Cat. No.: B7625694
M. Wt: 305.8 g/mol
InChI Key: OBYHDZWLDGEAMP-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methylsulfonyl]-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole typically involves the reaction of 4-chlorobenzyl chloride with indole in the presence of a base, followed by sulfonylation using a sulfonyl chloride reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

3-[(4-chlorophenyl)methylsulfonyl]-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-chlorophenyl)methylsulfonyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound exhibits biological activities such as antiviral and antimicrobial properties, making it a candidate for drug development.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression .

Comparison with Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)methylsulfonyl]-1H-indole include other indole derivatives such as:

    3-(4-bromophenyl)-1H-indole: Similar structure but with a bromine atom instead of a chlorine atom.

    3-(4-methylphenyl)-1H-indole: Contains a methyl group instead of a chlorophenyl group.

    3-(4-nitrophenyl)-1H-indole: Contains a nitro group instead of a chlorophenyl group.

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2S/c16-12-7-5-11(6-8-12)10-20(18,19)15-9-17-14-4-2-1-3-13(14)15/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHDZWLDGEAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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